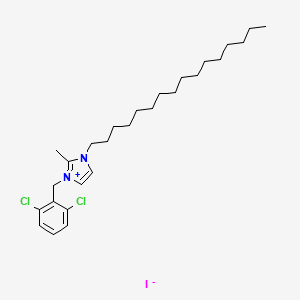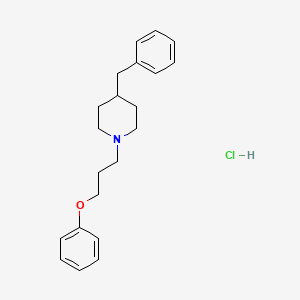
S1R agonist 2 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S1R agonist 2 (hydrochloride) is a selective agonist of the sigma-1 receptor (S1R), a ligand-operated protein situated in the endoplasmic reticulum membranes. This compound has shown significant neuroprotective effects, particularly in the context of neurodegenerative diseases .
Vorbereitungsmethoden
The synthesis of S1R agonist 2 (hydrochloride) involves several steps, including the use of specific reagents and reaction conditionsIndustrial production methods may involve optimization of these synthetic routes to ensure high yield and purity .
Analyse Chemischer Reaktionen
S1R agonist 2 (hydrochloride) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
S1R agonist 2 (hydrochloride) has a wide range of scientific research applications. In chemistry, it is used to study the sigma-1 receptor’s role in various biochemical pathways. In biology and medicine, it is investigated for its neuroprotective effects and potential therapeutic applications in neurodegenerative diseases such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease. Additionally, it has applications in the study of cellular stress responses and mitochondrial function .
Wirkmechanismus
The mechanism of action of S1R agonist 2 (hydrochloride) involves its binding to the sigma-1 receptor, which modulates the activity of several client proteins. This interaction leads to alterations in calcium signaling, reactive oxygen species production, and mitochondrial function. The compound’s effects are generally pro-survival and anti-apoptotic, contributing to its neuroprotective properties .
Vergleich Mit ähnlichen Verbindungen
S1R agonist 2 (hydrochloride) can be compared with other sigma-1 receptor agonists such as pridopidine and ANAVEX2-73. While all these compounds share the ability to modulate sigma-1 receptor activity, S1R agonist 2 (hydrochloride) is unique in its specific binding affinity and the particular pathways it influences. Similar compounds include AD186, AB21, and AB10, which also exhibit selective binding to the sigma-1 receptor but may differ in their pharmacokinetic properties and therapeutic potential .
Eigenschaften
Molekularformel |
C21H28ClNO |
|---|---|
Molekulargewicht |
345.9 g/mol |
IUPAC-Name |
4-benzyl-1-(3-phenoxypropyl)piperidine;hydrochloride |
InChI |
InChI=1S/C21H27NO.ClH/c1-3-8-19(9-4-1)18-20-12-15-22(16-13-20)14-7-17-23-21-10-5-2-6-11-21;/h1-6,8-11,20H,7,12-18H2;1H |
InChI-Schlüssel |
NIEBKRGSJLBMBJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1CC2=CC=CC=C2)CCCOC3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


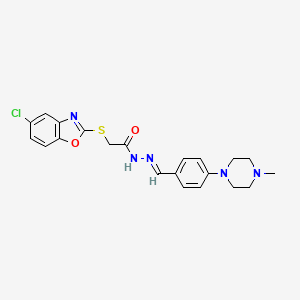
![9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-2-(methylamino)purin-6-one](/img/structure/B12396567.png)
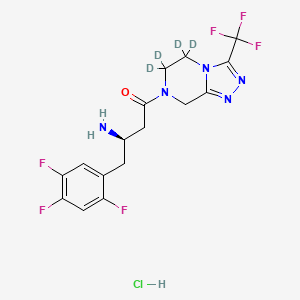
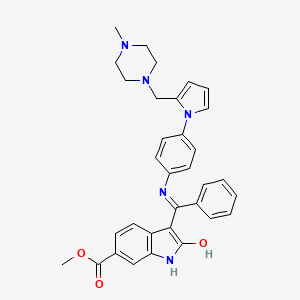
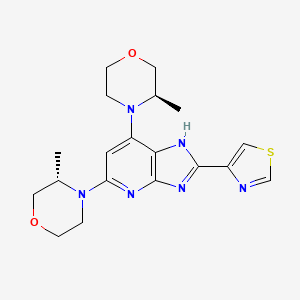
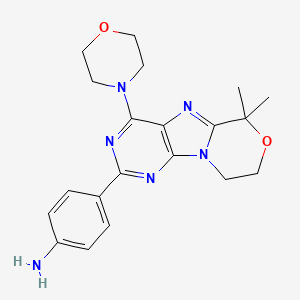
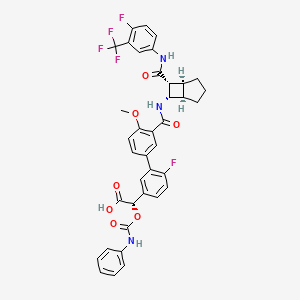


![3-[7-[4-[[4-[6-(4-chloroanilino)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-8-yl]phenyl]methylamino]butyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12396617.png)
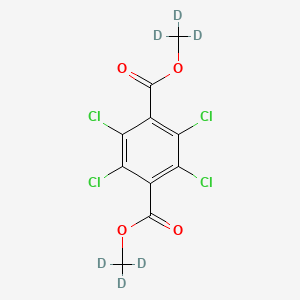
![2-[3-(5-Chloro-6-piperazin-1-ylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine;dihydrochloride](/img/structure/B12396622.png)
![RC-160 [Lys(Boc)]](/img/structure/B12396626.png)
